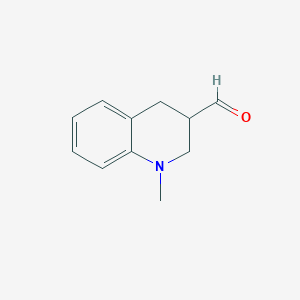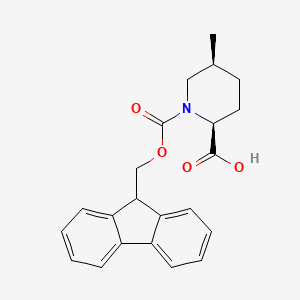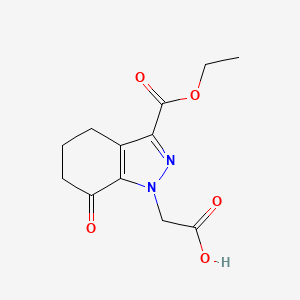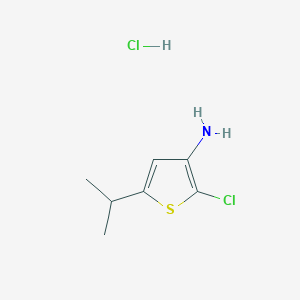![molecular formula C7H3ClFNO4S B12990470 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12990470.png)
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S. It is a derivative of benzo[d]oxazole, featuring a sulfonyl chloride group and a fluorine atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Hydrolysis: Hydrolysis reactions are conducted using water or aqueous sodium hydroxide (NaOH) under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Sulfonic Acid: Formed through hydrolysis reactions.
Applications De Recherche Scientifique
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research, including:
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed as a reagent in various organic synthesis reactions.
Biology
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein modification.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry
Material Science: Applied in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
- 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
Uniqueness
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the specific position of the fluorine atom and the sulfonyl chloride group on the benzo[d]oxazole ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H3ClFNO4S |
|---|---|
Poids moléculaire |
251.62 g/mol |
Nom IUPAC |
7-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)3-1-4(9)6-5(2-3)10-7(11)14-6/h1-2H,(H,10,11) |
Clé InChI |
IRAMDQAULQWNED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)O2)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


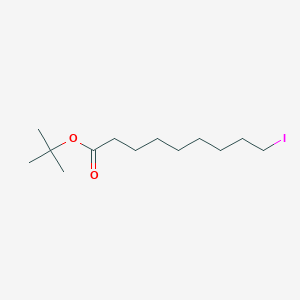

![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)





